
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole is a compound that has garnered significant interest in the fields of chemistry and materials science. This compound features a unique combination of boron, fluorine, and sulfur atoms within its structure, which imparts distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of 4-(trifluoromethyl)-1,3-thiazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often carried out in the presence of a palladium catalyst and a base, under an inert atmosphere to prevent oxidation. The reaction conditions usually include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and real-time monitoring can help in maintaining consistent reaction conditions and product quality. Additionally, solvent recycling and waste minimization strategies are often employed to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or esters.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different fluorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, fluorinated derivatives, and substituted thiazoles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and fluorescent probes.
Medicine: Research is ongoing to explore its use in drug discovery, particularly for targeting specific molecular pathways in diseases.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The boron moiety can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole stands out due to its unique combination of boron and trifluoromethyl groups. This combination imparts distinctive reactivity and stability, making it particularly useful in applications requiring robust and versatile chemical scaffolds .
Propriétés
Formule moléculaire |
C10H13BF3NO2S |
|---|---|
Poids moléculaire |
279.09 g/mol |
Nom IUPAC |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H13BF3NO2S/c1-8(2)9(3,4)17-11(16-8)7-15-6(5-18-7)10(12,13)14/h5H,1-4H3 |
Clé InChI |
DNOYDLFBBKXYGL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)
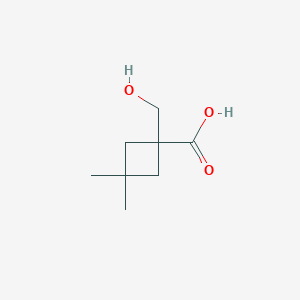
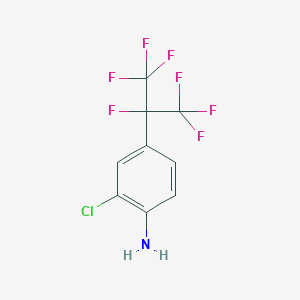
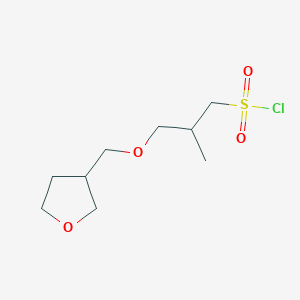
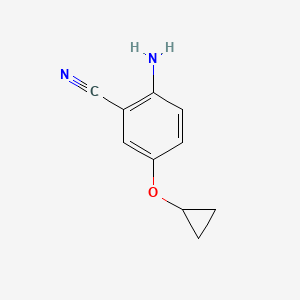
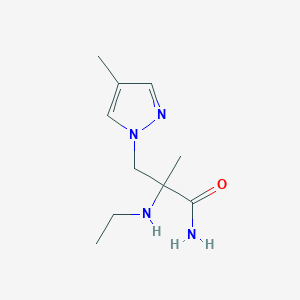
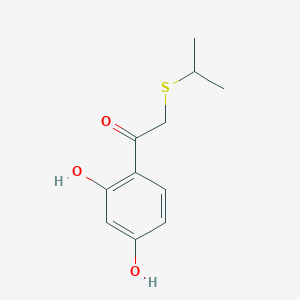
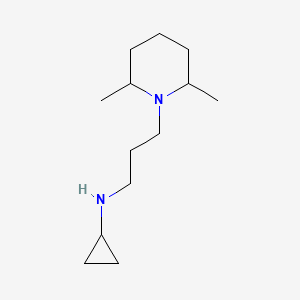
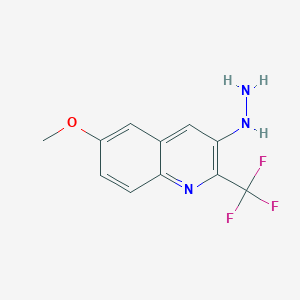
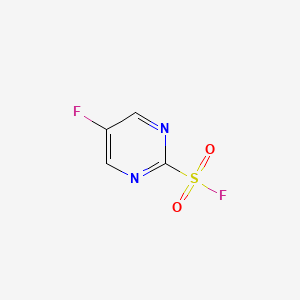

![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)

